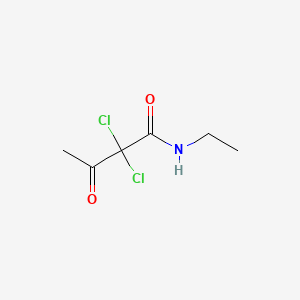

2,2-Dichloro-N-ethylacetoacetamide

Description

Properties

IUPAC Name |

2,2-dichloro-N-ethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWPYZTEAMSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetoacetic acid derivatives.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N,N-Diallyl-2,2-dichloroacetamide (Dichlormid, CAS: 37764-25-3)

- Structure : Substituted with diallyl groups on the amide nitrogen and a dichloroacetyl backbone.

- Properties : Transparent viscous liquid, slightly soluble in water.

- Applications : Herbicide safener (adjunct) used to protect crops from herbicide toxicity .

- Synthesis : Produced via reaction of dichloroacetyl chloride with diallylamine .

- Toxicity : Acute oral LD₅₀ (rat) = 2000 mg/kg .

Comparison :

- Dichlormid’s diallyl groups enhance steric bulk, likely improving its stability and efficacy as a safener compared to the ethyl group in this compound.

- The liquid state of Dichlormid contrasts with the solid form of many dichloroacetamides, suggesting differences in intermolecular interactions.

Alachlor (CAS: 15972-60-8)

Comparison :

- Alachlor’s methoxymethyl and diethylphenyl substituents enhance soil persistence and lipid solubility, enabling herbicidal activity.

- The absence of a dichloroacetyl group in Alachlor reduces electrophilic reactivity compared to this compound.

Dichlorophenyl Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a dichlorophenyl ring and a thiazole substituent.

- Properties : Crystalline solid with a melting point of 489–491 K. Exhibits intermolecular N–H⋯N hydrogen bonding, stabilizing its crystal lattice .

- Applications : Studied for structural similarity to penicillin derivatives and coordination chemistry .

Comparison :

- The thiazole ring introduces aromaticity and hydrogen-bonding capacity, which are absent in this compound.

- Higher melting point suggests stronger intermolecular forces compared to aliphatic dichloroacetamides.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Comparison :

- Conformational flexibility due to the pyrazole ring contrasts with the rigid ethyl group in this compound.

- The presence of multiple chlorine atoms enhances electrophilicity, similar to the target compound.

2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide

Comparison :

- The trichloroethyl group increases steric hindrance and electron-withdrawing effects compared to the dichloroacetyl group.

- Aromatic naphthyl substituents may enhance UV stability, unlike the aliphatic ethyl group in this compound.

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Physical State | Key Applications | Toxicity (LD₅₀) |

|---|---|---|---|---|---|---|

| This compound | 22543-24-4 | C₆H₉Cl₂NO₂ | Ethyl, dichloroacetyl | Solid* | Not specified | Unknown |

| Dichlormid | 37764-25-3 | C₈H₁₁Cl₂NO | Diallyl, dichloroacetyl | Liquid | Herbicide adjunct | 2000 mg/kg (rat) |

| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | Methoxymethyl, diethylphenyl | Liquid | Herbicide | 930 mg/kg (rat) |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | - | C₁₁H₈Cl₂N₂OS | Thiazole, dichlorophenyl | Solid | Coordination chemistry | Unknown |

*Assumed based on structural analogs.

Biological Activity

2,2-Dichloro-N-ethylacetoacetamide (C6H9Cl2NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the acetoacetamide backbone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has shown inhibitory effects on the growth of breast cancer (MCF-7) and colon cancer (Caco-2) cells. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of moderate potency against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancerous cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Study on Antimicrobial Efficacy

A notable case study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when treated with the compound at various concentrations. This suggests its potential use in clinical settings for treating resistant infections .

Cytotoxicity Evaluation

In another study focusing on its cytotoxic effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed that higher concentrations led to increased cell death, with an IC50 value determined to be approximately 50 µM. This highlights its potential as a chemotherapeutic agent .

Data Summary Table

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Antimicrobial (MRSA) | Significant reduction in viability | Not specified |

| Cytotoxicity (MCF-7) | Induces apoptosis | 50 µM |

| Cytotoxicity (Caco-2) | Moderate inhibition | Not specified |

Q & A

Q. What are the standard synthetic routes for preparing 2,2-Dichloro-N-ethylacetoacetamide, and what reaction conditions optimize yield?

The synthesis typically involves reacting chloroacetyl chloride with ethylamine derivatives under controlled conditions. A base like sodium hydroxide is used to neutralize HCl byproducts, while maintaining low temperatures (~0–5°C) to manage exothermicity and prevent side reactions . Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios (e.g., 1:1.2 amine-to-chloroacetyl chloride) are critical for achieving yields >85%. Post-synthesis purification via recrystallization or vacuum distillation enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms structure through chemical shifts (e.g., ethyl group protons at δ 1.1–1.3 ppm, acetamide carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.09 for C₆H₁₀Cl₂N₂O) .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The dichloroacetamide moiety undergoes nucleophilic substitution, where Cl atoms are replaced by nucleophiles like amines or thiols. For example, reaction with diethylamine in THF at 60°C produces N-ethyl-N',N'-diethylacetamide derivatives . Hydrolysis under basic conditions (NaOH, aqueous ethanol) yields acetic acid and ethylamine intermediates .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) calculations assess bond dissociation energies and transition states. For instance, simulations show increased hydrolysis rates at pH >10 due to hydroxide ion attack on the electrophilic carbonyl carbon . Molecular dynamics models predict thermal stability up to 150°C, correlating with experimental TGA data .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization : Use flow reactors to control exotherms and reduce side reactions (e.g., dimerization) .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How does this compound interact with biological targets in herbicide formulations?

As a herbicide adjunct (e.g., Dichlormid), it inhibits acetyl-CoA carboxylase in weeds. In vitro assays using Arabidopsis thaliana show IC₅₀ values of 12 µM, while SAR studies highlight the necessity of the dichloro group for binding affinity . Synergistic effects with glyphosate are documented, reducing required dosages by 30% .

Q. What are the challenges in analyzing trace impurities in this compound, and how are they resolved?

Impurities like residual ethylamine or chloroacetic acid are quantified via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Limit of detection (LOD) for chloroacetic acid is 0.05 ppm using UV detection at 210 nm . GC-MS with headspace sampling identifies volatile byproducts (e.g., dichloroacetone) .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.